Cas no 2227875-43-4 (Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)-)

Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)-
- (1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine
- rac-(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
- 2227875-43-4
- EN300-1803546
-
- インチ: 1S/C10H12FNO/c1-13-10-4-6(2-3-8(10)11)7-5-9(7)12/h2-4,7,9H,5,12H2,1H3/t7-,9+/m0/s1
- InChIKey: NQNDTDWDLXXUOZ-IONNQARKSA-N
- ほほえんだ: [C@@H]1(N)C[C@H]1C1=CC=C(F)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 181.090292168g/mol
- どういたいしつりょう: 181.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803546-0.5g |
rac-(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine, trans |
2227875-43-4 | 95% | 0.5g |
$735.0 | 2023-06-02 | |
Enamine | EN300-1803546-5.0g |
rac-(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine, trans |
2227875-43-4 | 95% | 5g |
$2732.0 | 2023-06-02 | |
Enamine | EN300-1803546-2.5g |
rac-(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine, trans |
2227875-43-4 | 95% | 2.5g |
$1848.0 | 2023-06-02 | |
Enamine | EN300-1803546-0.05g |
rac-(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine, trans |
2227875-43-4 | 95% | 0.05g |
$218.0 | 2023-06-02 | |
Enamine | EN300-1803546-10.0g |
rac-(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine, trans |
2227875-43-4 | 95% | 10g |
$4052.0 | 2023-06-02 | |
Enamine | EN300-1803546-1.0g |
rac-(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine, trans |
2227875-43-4 | 95% | 1g |
$943.0 | 2023-06-02 | |
Enamine | EN300-1803546-0.25g |
rac-(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine, trans |
2227875-43-4 | 95% | 0.25g |
$466.0 | 2023-06-02 | |
Enamine | EN300-1803546-0.1g |
rac-(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine, trans |
2227875-43-4 | 95% | 0.1g |
$326.0 | 2023-06-02 |
Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)- 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)-に関する追加情報
Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)-
The compound Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)- (CAS No. 2227875-43-4) is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which are known for their high ring strain and reactivity. The presence of the cyclopropane ring in this molecule introduces interesting electronic and steric properties, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the potential of Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)- in drug discovery and development. The fluorine atom at the para position of the phenyl ring contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes. Additionally, the methoxy group at the meta position plays a crucial role in modulating the electronic environment of the aromatic ring, which can influence binding affinity to target proteins.
The stereochemistry of this compound is defined by its (1R,2S) configuration. Stereoisomers often exhibit different biological activities due to their distinct spatial arrangements. Research has shown that this specific stereochemistry may confer advantages in terms of selectivity and potency when interacting with biological targets such as enzymes or receptors.
From a synthetic perspective, the construction of Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)- involves a series of carefully designed reactions. The synthesis typically begins with the preparation of a suitable cyclopropane precursor, followed by functionalization to introduce the aromatic substituent. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this chiral center with high enantiomeric excess.
In terms of applications, Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)- has been explored as a potential lead compound in medicinal chemistry. Its ability to act as a ligand for metal catalysts has also been investigated in transition-metal-catalyzed reactions. Furthermore, this compound serves as a valuable building block for constructing more complex molecular architectures.
Looking ahead, ongoing research aims to exploit the unique properties of Cyclopropanamine, 2-(4-fluoro-3-methoxyphenyl)-, (1R,2S)- in diverse chemical and biological contexts. Its role as a chiral auxiliary or a template for asymmetric induction is currently under investigation. Additionally, efforts are being made to optimize its pharmacokinetic profile for potential therapeutic applications.
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